2-benzoyl-1H-benzo[f]chromen-3(2H)-one
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Overview
Description
2-Benzoyl-1H-benzo[f]chromen-3(2H)-one is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-1H-benzo[f]chromen-3(2H)-one typically involves the condensation of salicylaldehyde with benzoyl chloride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-1H-benzo[f]chromen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted chromenes, which can be further functionalized for specific applications .
Scientific Research Applications
2-Benzoyl-1H-benzo[f]chromen-3(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its role in developing new therapeutic agents for diseases like cancer and Alzheimer’s.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-benzoyl-1H-benzo[f]chromen-3(2H)-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
2H-Chromene: A simpler analog with similar core structure but lacking the benzoyl group.
6H-Benzo[c]chromene: Another related compound with a different substitution pattern on the chromene ring
Uniqueness
2-Benzoyl-1H-benzo[f]chromen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
2-Benzoyl-1H-benzo[f]chromen-3(2H)-one, a member of the benzochromene family, has garnered attention in recent years for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and inflammation. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzopyran backbone, which is characteristic of many biologically active natural products.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, contributing to its anti-cancer effects.
- Antioxidant Activity : It exhibits antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by modulating inflammatory mediators.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
- Cell Lines Tested : The compound has shown cytotoxic effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines .
- Mechanisms : The compound induces cell cycle arrest, particularly in the G1 phase, which is crucial for inhibiting cancer cell proliferation .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.6 | Induces G1 phase arrest |
HCT-116 | 4.3 | Inhibits proliferation |
HepG-2 | 6.9 | Induces apoptosis |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various assays:
- In Vivo Studies : Animal models have demonstrated significant reductions in inflammatory markers following administration of the compound.
- Mechanistic Insights : It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using several assays:
- DPPH Radical Scavenging : The compound exhibited a strong ability to scavenge DPPH radicals, indicating potent antioxidant capacity .
Assay Type | Result |
---|---|
DPPH Scavenging | IC50 = 12 µM |
ABTS Scavenging | IC50 = 8 µM |
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Study on Antiproliferative Effects :
- Assessment of Antioxidant Activity :
-
Anti-inflammatory Mechanisms :
- Inflammatory models indicated that treatment with the compound led to a decrease in edema and pain response, showcasing its potential as a therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
2-benzoyl-1,2-dihydrobenzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-11,17H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSLJXUNDUZGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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